1-(1H-inden-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

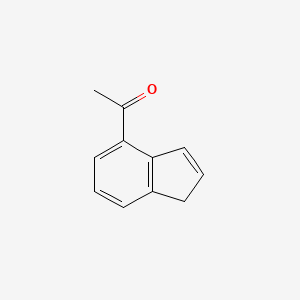

1-(1H-inden-4-yl)ethanone is an organic compound that belongs to the class of indene derivatives It is characterized by an indene ring system with an ethanone group attached to the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1H-inden-4-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of indene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-inden-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(1H-inden-4-yl)ethanone is an organic compound with the molecular formula C17H24O. It belongs to the family of acetophenones and possesses a unique structure that contributes to its aromatic properties. The compound's structure can be represented as follows:

Fragrance Ingredient in Cosmetics

One of the primary applications of this compound is as a fragrance ingredient in perfumes and personal care products. It is widely used due to its pleasant scent profile, which enhances the overall fragrance experience in various formulations. The International Fragrance Association (IFRA) includes this compound in its lists, indicating its recognized safety for use in cosmetics .

Toxicological Assessments

Research has been conducted to assess the potential health impacts of this compound. A tier II human health assessment evaluated its skin sensitization potential using in vitro methods. Results indicated that the compound did not induce significant skin sensitization responses, suggesting a favorable safety profile for cosmetic applications .

Environmental Impact Studies

The environmental implications of this compound have also been investigated. Studies have shown that while it is generally regarded as safe, there are considerations regarding its persistence and bioaccumulation in aquatic environments. Regulatory assessments have been conducted to ensure compliance with environmental safety standards .

Case Study 1: Application in Fragrance Development

A notable case study involves the development of a new fragrance line incorporating this compound. Researchers aimed to create a scent profile that appealed to younger consumers while maintaining compliance with regulatory standards. The study highlighted the effectiveness of this compound in achieving a desired olfactory experience without compromising safety.

Key Findings:

- Consumer Acceptance: Surveys indicated high levels of consumer satisfaction with fragrances containing this compound.

- Regulatory Compliance: The formulation met all safety requirements set forth by cosmetic regulatory bodies.

Case Study 2: Toxicological Research

Another significant case study focused on the toxicological assessment of this compound for regulatory purposes. This research was pivotal for companies seeking to market products containing this compound.

Key Findings:

- Skin Sensitization Tests: In vitro tests showed no significant sensitization potential at tested concentrations.

- Recommendations: The findings supported the continued use of this compound in cosmetic formulations, with recommendations for monitoring exposure levels.

Wirkmechanismus

The mechanism by which 1-(1H-inden-4-yl)ethanone exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism of action can vary based on the compound’s derivatives and the context of its use.

Vergleich Mit ähnlichen Verbindungen

1-(1H-inden-4-yl)ethanone can be compared to other indene derivatives, such as:

- 1-(1H-inden-3-yl)ethanone

- 1-(1H-inden-2-yl)ethanone

- 1-(1H-inden-5-yl)ethanone

These compounds share a similar indene core structure but differ in the position of the ethanone group. The unique positioning of the ethanone group in this compound contributes to its distinct chemical properties and reactivity.

Biologische Aktivität

1-(1H-inden-4-yl)ethanone, also known as indanone derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a ketone functional group. The presence of the indene moiety contributes to its unique chemical reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies suggest that this compound may exhibit anticancer properties. Research indicates that compounds with similar structures often demonstrate significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the ability of indanone derivatives to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary evaluations suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in cellular models. This activity is particularly relevant for developing treatments for chronic inflammatory diseases.

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that indanone derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

The biological effects of this compound may be attributed to its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding with biological macromolecules, influencing their structure and function. Additionally, it may modulate the activity of enzymes and receptors involved in disease pathways .

Study on Anticancer Activity

In a recent study evaluating the anticancer effects of various indanone derivatives, this compound was tested against breast cancer cell lines. The results indicated an IC50 value of approximately 20 µM, suggesting moderate cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Evaluation of Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of this compound utilized lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) production when treated with 50 µM of this compound, indicating its potential as an anti-inflammatory agent .

Data Summary

| Biological Activity | IC50/Effect Level | Mechanism |

|---|---|---|

| Anticancer (Breast Cancer) | ~20 µM | Induction of apoptosis |

| Anti-inflammatory | Significant reduction in TNF-α | Inhibition of pro-inflammatory cytokines |

| Antioxidant | Effective scavenging | Free radical neutralization |

Eigenschaften

IUPAC Name |

1-(1H-inden-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2-4,6-7H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSNCHQXTAWOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C=CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.